Kushenol W

Description

This compound has been reported in Sophora with data available.

Structure

3D Structure

Properties

IUPAC Name |

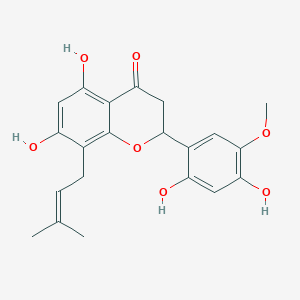

2-(2,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-10(2)4-5-11-13(22)8-16(25)20-17(26)9-18(28-21(11)20)12-6-19(27-3)15(24)7-14(12)23/h4,6-8,18,22-25H,5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQQRODECSTJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3O)O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of Kushenol Flavonoids: A Technical Overview

Introduction

Anti-Inflammatory and Antioxidant Mechanisms

Several kushenols exhibit potent anti-inflammatory and antioxidant properties by targeting critical signaling cascades involved in the inflammatory response and cellular stress.

Kushenol C has been shown to dose-dependently suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), IL-1β, monocyte chemoattractant protein-1 (MCP-1), and interferon-β (IFN-β) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2] This anti-inflammatory effect is attributed to the inhibition of the activation of key transcription factors, including signal transducer and activator of transcription 1 (STAT1), STAT6, and nuclear factor kappa B (NF-κB).[1][2][3][4]

Furthermore, Kushenol C upregulates the expression and activity of heme oxygenase-1 (HO-1), a crucial antioxidant enzyme.[2][4] This upregulation is mediated by the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[2][3][4] In human keratinocyte (HaCaT) cells, Kushenol C protects against tert-butyl hydroperoxide (tBHP)-induced oxidative stress by enhancing the endogenous antioxidant defense system, including glutathione, superoxide dismutase, and catalase.[1][2][4] This protective effect is linked to the activation of the PI3K/Akt signaling pathway, which in turn promotes Nrf2 activation.[2][3][4]

Kushenol I has demonstrated therapeutic potential in ulcerative colitis by preserving the intestinal barrier and optimizing gut microbiota.[5] It significantly reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-6, IL-1β, and IL-8, while increasing the anti-inflammatory cytokine IL-10.[5] The mechanism involves the inhibition of key signaling molecules like protein kinase B (Akt), p38 MAPK, NOD-like receptor thermal protein domain associated protein 3 (NLRP3), phosphoinositide 3-kinase (PI3K), and forkhead box O1 (FOXO1), as well as Toll-like receptor 4 (TLR4).[5]

Kushenol F exhibits anti-itching and anti-inflammatory effects by inhibiting the production of thymic stromal lymphopoietin (TSLP), a key cytokine in atopic dermatitis.[6] It reduces the infiltration of eosinophils and mast cells and decreases serum levels of histamine, IgE, and IgG2a.[6] Mechanistically, Kushenol F suppresses the phosphorylation of NF-κB and IKK and reduces the mRNA expression of IL-1β and IL-6 in cytokine-stimulated human keratinocytes.[6]

Signaling Pathway for Anti-Inflammatory and Antioxidant Effects of Kushenol C

Caption: Kushenol C inhibits inflammatory pathways and activates antioxidant responses.

Anticancer Mechanisms

Kushenols have also been investigated for their potential as anticancer agents, with studies demonstrating their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Kushenol A has been shown to suppress the proliferation of breast cancer cells in a concentration-dependent manner.[7][8] It induces G0/G1 phase cell cycle arrest and apoptosis.[8] The underlying mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway.[7][8] Treatment with Kushenol A leads to a dose-dependent reduction in the phosphorylation of both AKT and mTOR, without affecting their total protein levels.[8] A synergistic inhibitory effect on cell proliferation is observed when Kushenol A is combined with a PI3K inhibitor.[8]

Kushenol Z , along with sophoraflavanone G and kushenol A, exhibits potent cytotoxicity against non-small-cell lung cancer (NSCLC) cells.[9][10] Kushenol Z induces apoptosis through both the mitochondrial and endoplasmic reticulum stress pathways.[9][10] This is evidenced by an increased Bax/Bcl-2 ratio and the activation of caspases-3, -7, -9, and -12, as well as the upregulation of CHOP.[9] Mechanistically, Kushenol Z inhibits the mTOR pathway through two distinct mechanisms: inhibition of cAMP-phosphodiesterase (PDE), leading to cAMP accumulation and increased PKA activity, and attenuation of Akt phosphorylation.[9][10][11]

Signaling Pathway for Anticancer Effects of Kushenol A and Z

Caption: Kushenols A and Z inhibit cancer cell proliferation by targeting the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Kushenol A | Breast Cancer Cells | CCK-8 | Proliferation Inhibition | 4–32 μM (concentration-dependent) | [8] |

| Kushenol A | Breast Cancer Cells | Flow Cytometry | Cell Cycle Arrest | G0/G1 phase arrest | [8] |

| Kushenol C | RAW264.7 Macrophages | Griess Assay | NO Production Inhibition | Dose-dependent | [1] |

| Kushenol C | HaCaT Cells | DCF-DA Assay | ROS Reduction | Dose-dependent | [2] |

| Kushenol Z | NSCLC Cells (A549, NCI-H226) | CCK-8 | Cytotoxicity | Dose- and time-dependent | [9][10] |

| Kushenol F | Human Keratinocytes | qRT-PCR | IL-1β, IL-6 mRNA reduction | Significant decrease | [6] |

Experimental Protocols

Cell Viability and Proliferation Assays (e.g., CCK-8)

-

Cell Seeding: Plate cells (e.g., breast cancer cells, NSCLC cells) in 96-well plates at a specified density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the Kushenol compound (e.g., Kushenol A at 4, 8, 16, 32 μM) or vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a period (e.g., 1-4 hours) according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Western Blotting for Protein Phosphorylation

-

Cell Lysis: After treatment with the Kushenol compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

Experimental Workflow for Western Blotting

Caption: Standard workflow for analyzing protein expression and phosphorylation via Western blot.

The available scientific evidence strongly indicates that various Kushenol compounds exert their biological effects through the modulation of multiple, interconnected signaling pathways. Their anti-inflammatory and antioxidant activities are largely mediated by the inhibition of the NF-κB and STAT pathways and the activation of the Nrf2/HO-1 axis. The anticancer properties of Kushenols are primarily attributed to the suppression of the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and increased apoptosis. While the specific mechanism of action for "Kushenol W" remains to be elucidated, the comprehensive data on its close analogues provide a robust framework for future research and drug development endeavors in this promising class of natural compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Kushenol W: A Technical Guide to its Natural Source, Isolation, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol W, a prenylated flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its natural occurrence, detailed protocols for its extraction and isolation from its primary source, and a summary of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Occurrence

This compound is a naturally occurring phytochemical predominantly found in the roots of Sophora flavescens[1]. This medicinal plant, also known as "Ku Shen" in traditional Chinese medicine, belongs to the Leguminosae family and is native to East Asia. The roots of Sophora flavescens are a rich source of various bioactive compounds, particularly prenylated flavonoids, including a variety of Kushenol derivatives.

Extraction and Isolation of Prenylated Flavonoids from Sophora flavescens

The isolation of this compound from Sophora flavescens involves a multi-step process encompassing initial extraction of total flavonoids followed by chromatographic purification to isolate the specific compound. Various methods have been developed to efficiently extract these compounds, each with its own advantages in terms of yield, selectivity, and environmental impact.

Extraction Methodologies

Several techniques have been employed for the extraction of prenylated flavonoids from the dried and powdered roots of Sophora flavescens. These methods primarily differ in the solvent system and the technology used to enhance extraction efficiency.

-

Conventional Solvent Extraction: This traditional method involves the reflux or maceration of the plant material with organic solvents. A common protocol utilizes 95% ethanol for reflux extraction, followed by solvent recovery under reduced pressure to obtain a crude ethanol extract.

-

Ultrasound-Assisted Extraction (UAE): To improve extraction efficiency and reduce extraction time, ultrasound is often employed. One advanced UAE method utilizes a hydrophobic ionic liquid, [C8mim]BF4, which has shown high efficiency and selectivity for prenylated flavonoids. In a typical protocol, the powdered root is mixed with the ionic liquid and subjected to ultrasonication.

-

Mechanochemical-Promoted Extraction Technology (MPET): This environmentally friendly method involves grinding the plant material with a solid reagent, such as sodium carbonate (Na2CO3), followed by extraction with water. This technique has demonstrated high selectivity for flavonoids and avoids the use of organic solvents.

The following table summarizes the key parameters of these extraction methods:

| Extraction Method | Solvent(s) | Key Parameters | Reported Yield (Total Flavonoids) | Reference(s) |

| Conventional Solvent Extraction | 95% Ethanol | Reflux extraction (e.g., 3 times for 2 hours each) | Not specified | |

| Ultrasound-Assisted Ionic Liquid Extraction | [C8mim]BF4 | Solid-to-liquid ratio, ultrasonication time and temperature | 7.38 mg/g | [1][2] |

| Mechanochemical-Promoted Extraction | Water with Na2CO3 | Grinding speed, grinding time, solid-to-reagent ratio | 35.17 mg/g | [3][4] |

Isolation and Purification of this compound

Following the initial extraction, a series of chromatographic techniques are employed to isolate and purify this compound from the complex mixture of extracted compounds. While a specific, detailed protocol for this compound is not extensively documented in a single source, a general workflow can be constructed based on the isolation of flavonoids from Sophora flavescens.

Experimental Workflow for Isolation and Purification of this compound

Caption: A generalized experimental workflow for the isolation and purification of this compound from Sophora flavescens root.

Detailed Protocol Steps:

-

Initial Extraction: The dried and powdered roots of Sophora flavescens are extracted with a suitable solvent, such as 95% ethanol, using a method like reflux to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. For instance, it can be suspended in water and partitioned with a solvent like ethyl acetate to enrich the flavonoid content in the ethyl acetate fraction.

-

Column Chromatography: The enriched flavonoid fraction is then separated using column chromatography. Polyamide and silica gel are common stationary phases. A gradient elution with different solvent systems (e.g., a mixture of chloroform and methanol in increasing polarity) is used to separate the compounds based on their polarity, yielding multiple fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound, identified by analytical techniques like thin-layer chromatography (TLC) or analytical HPLC, are further purified using preparative HPLC to obtain the pure compound.

Biological Activities of this compound

This compound has been reported to exhibit a range of biological activities, with its antimicrobial properties being the most prominently cited.

Antimicrobial Activity

This compound has demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus.

| Biological Activity | Target Organism/Cell Line | Quantitative Data | Reference(s) |

| Antimicrobial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC): 10 µg/mL | [1] |

Potential Anti-Cancer and Anti-Inflammatory Activities (Hypothesized)

While direct evidence for the specific signaling pathways modulated by this compound is limited, the activities of structurally similar Kushenol compounds provide a basis for hypothesizing its potential mechanisms of action. For instance, Kushenol A has been shown to suppress breast cancer cell proliferation by inhibiting the PI3K/AKT/mTOR signaling pathway. Kushenol C exhibits anti-inflammatory effects by modulating STAT and NF-κB pathways. Given the structural similarities, it is plausible that this compound may exert similar effects.

Hypothesized Anti-Cancer Signaling Pathway for this compound

Caption: A hypothesized signaling pathway for the potential anti-cancer activity of this compound, based on the known mechanism of Kushenol A.

Conclusion

This compound, a prenylated flavonoid from the roots of Sophora flavescens, presents a promising lead compound for further investigation in drug development. This guide has provided a detailed overview of its natural source, methodologies for its extraction and isolation, and a summary of its known and potential biological activities. The provided experimental workflows and data tables are intended to facilitate future research into this intriguing natural product. Further studies are warranted to fully elucidate the pharmacological profile and mechanisms of action of this compound.

References

- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Profiling for Unveiling Mechanisms of Kushenol F against Imiquimod-Induced Psoriasis with UHPLC/MS Analysis [mdpi.com]

- 3. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Kushenol W and Its Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides a comprehensive overview of the biological effects of Kushenol W and its derivatives, a class of prenylated flavonoids primarily isolated from the roots of Sophora flavescens. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. Herein, we summarize the current understanding of their anti-inflammatory, antioxidant, and anticancer activities, supported by available quantitative data, detailed experimental protocols, and elucidated signaling pathways.

Core Biological Activities

This compound and its derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for further investigation in drug discovery. The primary areas of therapeutic interest include their potent anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory and Antioxidant Effects

Kushenol C, a prominent derivative, has been shown to exert significant anti-inflammatory and antioxidant effects. It dose-dependently suppresses the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2] Furthermore, it protects against oxidative stress by upregulating the endogenous antioxidant defense system in HaCaT cells.[1][2] Another derivative, Kushenol F, has demonstrated efficacy in an imiquimod-induced psoriasis model in mice, where it reduced the levels of several pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, IL-17A, IL-22, IL-23, and TNF-α, while increasing the anti-inflammatory cytokine IL-10.[3][4]

Anticancer Activity

Several Kushenol derivatives have exhibited notable cytotoxic effects against various cancer cell lines. Kushenol A has been shown to suppress the proliferation of breast cancer cells in a time- and concentration-dependent manner, particularly within a range of 4–32 μM.[5] This anti-proliferative effect is associated with the induction of G0/G1 phase cell cycle arrest and apoptosis.[5] Kushenol Z has also demonstrated considerable cytotoxic effects against non-small-cell lung cancer (NSCLC) cells.[6] Studies on various flavonoids isolated from Sophora flavescens have reported potent antiproliferative activities. For instance, certain derivatives have shown inhibitory effects on HepG2 (human liver cancer) cells with IC50 values ranging from 0.46 ± 0.1 to 48.6 ± 0.8 μM.[7] Additionally, two new isoprenoid flavonoids from Sophora flavescens demonstrated remarkable cytotoxicity against three cancer cell lines with IC50 values between 7.50 and 10.55 μM.[8][9]

Other Biological Activities

Beyond their anti-inflammatory and anticancer properties, some Kushenol derivatives have shown other interesting biological activities. Kushenol C is an inhibitor of BACE1 (β-site APP cleaving enzyme 1), with an IC50 of 5.45 µM, suggesting potential applications in neurodegenerative diseases.[1]

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of Kushenol derivatives, the following tables summarize the available quantitative data from the literature.

| Compound | Biological Activity | Assay System | IC50 Value (µM) | Reference |

| Kushenol A | Anti-proliferative | Breast Cancer Cells | 4–32 (effective concentration) | [5] |

| Kushenol C | BACE1 Inhibition | Enzymatic Assay | 5.45 | [1] |

| Flavonoid Derivatives from S. flavescens | Anti-proliferative | HepG2 Cells | 0.46 ± 0.1 to 48.6 ± 0.8 | [7] |

| Isoprenoid Flavonoids from S. flavescens | Cytotoxicity | Three Cancer Cell Lines | 7.50–10.55 | [8][9] |

| Flavonoid Derivatives from S. flavescens | Anti-inflammatory (NO production) | RAW264.7 Cells | 4.6 ± 1.1 to 14.4 ± 0.4 | [7] |

Signaling Pathways

The biological effects of Kushenol derivatives are mediated through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anti-inflammatory and Antioxidant Signaling

Kushenol C exerts its anti-inflammatory effects by inhibiting the activation of NF-κB and STAT1/STAT6 signaling pathways in LPS-stimulated macrophages.[1][2] Concurrently, it upregulates the Nrf2/HO-1 pathway, a critical regulator of the antioxidant response.

Caption: Anti-inflammatory and antioxidant signaling pathway of Kushenol C.

Anticancer Signaling

The anti-proliferative effects of Kushenol A in breast cancer cells are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Anticancer signaling pathway of Kushenol A.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for assessing the biological effects of Kushenol derivatives.

Cell Viability and Cytotoxicity Assays

1. CCK-8 (Cell Counting Kit-8) Assay:

-

Principle: This is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of the Kushenol derivative for the desired time period (e.g., 24, 48 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

-

Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay (Griess Assay):

-

Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in cell culture supernatants. The Griess reagent converts nitrite into a purple-colored azo compound, and the absorbance is measured spectrophotometrically.

-

Protocol Outline:

-

Seed RAW264.7 macrophages in a 96-well plate and incubate.

-

Pre-treat cells with Kushenol derivatives for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Mix equal volumes of the supernatant and Griess reagent.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

2. Cytokine Measurement (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.

-

Protocol Outline:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add cell culture supernatants to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Determine cytokine concentrations from a standard curve.

-

Western Blotting for Signaling Pathway Analysis

-

Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This technique is essential for studying the activation (e.g., phosphorylation) of proteins in signaling pathways like PI3K/AKT/mTOR.

-

Protocol Outline:

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size by running equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-AKT, total AKT, mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating the biological effects of Kushenol derivatives.

Caption: General experimental workflow for studying Kushenol derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with significant therapeutic potential, particularly in the areas of inflammation, cancer, and oxidative stress-related diseases. The available data underscores the need for further research to fully elucidate their mechanisms of action and to identify the most potent and selective derivatives for specific therapeutic applications. Future studies should focus on:

-

Comprehensive SAR (Structure-Activity Relationship) studies: To identify the key structural features responsible for their biological activities and to guide the synthesis of novel, more potent derivatives.

-

In-depth mechanistic studies: To further explore the signaling pathways modulated by these compounds and to identify their direct molecular targets.

-

Preclinical in vivo studies: To evaluate the efficacy, pharmacokinetics, and safety of the most promising Kushenol derivatives in relevant animal models of human diseases.

-

Exploration of synergistic effects: To investigate the potential of using Kushenol derivatives in combination with existing therapies to enhance efficacy and overcome drug resistance.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and its derivatives as a valuable source of new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Profiling for Unveiling Mechanisms of Kushenol F against Imiquimod-Induced Psoriasis with UHPLC/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Profiling for Unveiling Mechanisms of Kushenol F against Imiquimod-Induced Psoriasis with UHPLC/MS Analysis [mdpi.com]

- 5. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Kushenol Compounds in Cancer Cell Line Studies: A Technical Guide

This guide provides an in-depth overview of the anti-cancer properties of various Kushenol compounds as documented in scientific literature. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on their effects on cancer cell lines, the signaling pathways they modulate, and the experimental methodologies used in these studies. While the query specified "Kushenol W," the available research primarily focuses on Kushenol A, C, O, and Z. This document synthesizes the findings on these specific compounds.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of different Kushenol compounds on various cancer cell lines, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound | Cancer Cell Line | Cell Line Type | IC50 Value (µM) | Duration of Treatment | Citation |

| Kushenol A | MDA-MB-231 | Triple-Negative Breast Cancer | ~16 | 48h | [1] |

| MCF-7 | ER-Positive Breast Cancer | ~16 | 48h | [1] | |

| BT474 | ER-Positive Breast Cancer | ~16 | 48h | [1] | |

| Kushenol Z | A549 | Non-Small-Cell Lung Cancer | Not specified | 24h, 48h | [2] |

| NCI-H226 | Non-Small-Cell Lung Cancer | Not specified | 24h, 48h | [2] | |

| Kusunokinin | MCF-7 | Breast Cancer | 4.30 ± 0.65 | Not specified | [3] |

| KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 | Not specified | [3] |

Note: Specific IC50 values for Kushenol Z were not provided in the abstracts, but it was shown to have potent cytotoxicity.[2] "Kusunokinin" is included for comparative purposes as a compound studied in similar cancer cell lines.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following are protocols for key experiments cited in the study of Kushenol compounds.

Cell Culture and Reagent Preparation

-

Cell Lines: Human triple-negative breast cancer cells (MDA-MB-231) and ER-positive breast cancer cells (MCF-7 and BT474) are commonly used.[1] For lung cancer studies, A549 and NCI-H226 cell lines are utilized, along with the normal human bronchial epithelial cell line BEAS-2B as a control.[2]

-

Culture Medium: Cells are typically cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[1]

-

Incubation: Cells are maintained in a cell culture incubator at 37°C with 5% CO2.[1]

-

Kushenol Preparation: Kushenol A is dissolved in DMSO and then diluted in the culture medium to achieve final concentrations ranging from 0.5 to 32 µM.[1]

Cytotoxicity and Cell Viability Assays

-

CCK-8 Assay (Cell Counting Kit-8):

-

Seed cancer cells in 96-well plates.

-

After cell adherence, treat with varying concentrations of the Kushenol compound for specified durations (e.g., 24, 48 hours).[1][2]

-

Add CCK-8 solution to each well and incubate for a specified time.

-

Measure the absorbance at 490 nm or 450 nm using a microplate reader to determine cell viability.[1] The 50% inhibitory concentration (IC50) is then calculated.[1]

-

-

Trypan Blue Exclusion Assay:

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

-

Apoptosis Assay:

-

Treat cancer cells with different concentrations of the Kushenol compound.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis:

-

After treatment with the Kushenol compound for a specific duration (e.g., 48 hours), harvest the cells.[1]

-

Fix the cells in cold ethanol.

-

Treat the cells with RNase A and stain with Propidium Iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1]

-

Western Blotting

-

Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Centrifuge the lysates to collect the supernatant containing the total protein.[4]

-

Determine the protein concentration using a BCA protein assay kit.[5]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]

-

Block the membrane with non-fat milk or BSA to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.[5]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 2 hours at room temperature.[5]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) imaging system.[5]

In Vivo Xenograft Mouse Model

-

Subcutaneously inject cancer cells into the flanks of nude mice.[1]

-

Once tumors reach a certain size (e.g., 4 mm in diameter), administer the Kushenol compound (e.g., by gavage) daily for a specified period (e.g., 2 weeks).[1]

-

Monitor tumor size every few days using calipers and calculate the tumor volume (e.g., 0.5 × length × width²).[1]

-

Monitor the body weight of the mice weekly.[1]

-

At the end of the experiment, sacrifice the mice and excise the tumors for further analysis (e.g., weight, volume, protein and mRNA expression).[1]

Signaling Pathways and Mechanisms of Action

Kushenol compounds have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Kushenol A in Breast Cancer: The PI3K/AKT/mTOR Pathway

Kushenol A has been demonstrated to suppress the proliferation of breast cancer cells and induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.[1][6] Treatment with Kushenol A leads to a marked reduction in the phosphorylation levels of AKT and mTOR, without affecting their total protein expression.[6] This inhibition of the PI3K/AKT/mTOR pathway contributes to G0/G1 phase cell cycle arrest and apoptosis.[1]

References

- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the intricate signaling networks modulated by Kushenol W and its analogs from Sophora flavescens

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Prenylated flavonoids isolated from the roots of Sophora flavescens, commonly known as "Ku Shen," have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. Among these, the "Kushenol" series of compounds has demonstrated promising anti-inflammatory, anti-cancer, and anti-oxidative properties. This technical guide focuses on the signaling pathway modulation by Kushenol W, a prenylated flavanone with the chemical structure 5,7,2',4'-Tetrahydroxy-5'-methoxy-8-prenylflavanone. While research specifically detailing the signaling pathway modulation of this compound is still emerging, this guide will provide a comprehensive overview of the well-established mechanisms of its structural analogs, such as Kushenol A, C, and Z. By examining the activities of these closely related compounds, we can infer the likely biological targets and mechanisms of action for this compound and provide a solid foundation for future research and drug development endeavors. This document will delve into the core signaling pathways affected, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of these complex biological processes.

Core Signaling Pathways Modulated by Kushenol Analogs

Research has consistently shown that prenylated flavonoids from Sophora flavescens exert their biological effects by targeting key cellular signaling pathways involved in cell proliferation, survival, inflammation, and apoptosis. The following sections detail the primary pathways modulated by Kushenol analogs.

The PI3K/AKT/mTOR Pathway: A Central Target in Cancer

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Kushenol A has been demonstrated to be a potent inhibitor of this pathway in breast cancer cells.[1][2] Treatment with Kushenol A leads to a dose-dependent reduction in the phosphorylation of key downstream effectors, AKT and mTOR, without affecting their total protein levels.[1][2] This inhibition of the PI3K/AKT/mTOR axis culminates in the suppression of cancer cell proliferation, induction of G0/G1 phase cell cycle arrest, and apoptosis.[1][2]

Similarly, Kushenol Z has been shown to mediate its anti-proliferative effects in non-small-cell lung cancer (NSCLC) cells by inhibiting the mTOR pathway through the attenuation of Akt phosphorylation.[3][4]

The NF-κB Signaling Pathway: A Key Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Kushenol C has been identified as an effective inhibitor of the NF-κB signaling cascade.[5] In lipopolysaccharide (LPS)-stimulated macrophages, Kushenol C suppresses the activation of NF-κB.[5] This inhibition, in turn, leads to a significant reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5] The anti-inflammatory effects of alkaloids from Sophora flavescens are also attributed to their ability to inhibit NF-κB signaling.[6]

Modulation of STAT and Nrf2 Signaling

In addition to the PI3K/AKT/mTOR and NF-κB pathways, Kushenol C has been shown to modulate other important signaling molecules. It inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT6 in LPS-stimulated macrophages, further contributing to its anti-inflammatory profile.[5][7]

Furthermore, Kushenol C exerts anti-oxidative stress effects by upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][7] This leads to an increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), glutathione, superoxide dismutase, and catalase, thereby protecting cells from oxidative damage.[5][7]

Quantitative Data on Kushenol Activity

The following tables summarize the quantitative data from key studies on the biological activities of Kushenol analogs. This information is crucial for designing future experiments and for understanding the potency of these compounds.

Table 1: Anti-proliferative and Cytotoxic Effects of Kushenol Analogs

| Compound | Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |

| Kushenol A | Breast Cancer (MCF-7, MDA-MB-231, BT474) | CCK-8 | Proliferation Inhibition | 4–32 μM | [1] |

| Kushenol A | Breast Cancer (MCF-7, MDA-MB-231, BT474) | Colony Formation | Proliferation Inhibition | 4, 8, 16 μM | [1] |

| Kushenol Z | NSCLC (A549, NCI-H226) | CCK-8 | Cytotoxicity | IC50 ≈ 5-10 µg/mL | [4] |

| This compound | Staphylococcus aureus | MIC | Antimicrobial Activity | 10 µg/mL | MedchemExpress |

Table 2: Effects of Kushenol Analogs on Signaling Pathway Components and Inflammatory Mediators

| Compound | Cell Line | Treatment | Target | Effect | Reference |

| Kushenol A | Breast Cancer (MDA-MB-231) | 4, 8, 16 μM | p-AKT, p-mTOR | Dose-dependent decrease | [1] |

| Kushenol C | Macrophages (RAW264.7) | 50, 100 μM (LPS-stimulated) | NO, PGE2, IL-6, IL-1β | Dose-dependent decrease | [5] |

| Kushenol C | Macrophages (RAW264.7) | 50, 100 μM (LPS-stimulated) | p-STAT1, p-STAT6 | Dose-dependent decrease | [5] |

| Kushenol C | Keratinocytes (HaCaT) | tBHP-stimulated | Nrf2, Akt activation | Upregulation | [7] |

Experimental Protocols

This section provides an overview of the detailed methodologies for key experiments cited in the literature on Kushenol analogs. These protocols can serve as a guide for researchers aiming to investigate the effects of this compound or other related compounds.

Cell Viability and Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.

-

Cell Seeding: Plate cells (e.g., breast cancer cell lines) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the Kushenol compound (e.g., 0.5 to 32 μM for Kushenol A) for specified time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., 0.1% DMSO) should be included.

-

Incubation with CCK-8: Add 10 μL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

-

Cell Lysis: After treatment with the Kushenol compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., total-AKT, phospho-AKT, total-mTOR, phospho-mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the Kushenol compound for a specified time (e.g., 48 hours). Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The Kushenol family of prenylated flavonoids from Sophora flavescens represents a promising class of natural products with significant therapeutic potential. While research on this compound is in its early stages, the extensive studies on its analogs, particularly Kushenol A, C, and Z, provide a strong rationale for its further investigation as a modulator of key signaling pathways in cancer and inflammation. The data strongly suggest that this compound is likely to target the PI3K/AKT/mTOR and NF-κB pathways, making it a compelling candidate for drug development.

Future research should focus on elucidating the specific molecular targets of this compound and its effects on the signaling cascades detailed in this guide. Head-to-head comparative studies with its more characterized analogs would be invaluable in understanding the structure-activity relationships within this compound family. Furthermore, in vivo studies are necessary to validate the therapeutic efficacy of this compound in relevant disease models. This in-depth technical guide provides the foundational knowledge and methodological framework to propel these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Seven new prenylated flavanones from the roots of Sophora flavescens and their anti-proliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Kushenol W: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted therapeutic targets of Kushenol W, a prenylated flavonoid with significant pharmacological interest. Drawing from extensive pre-clinical research, this document elucidates the compound's mechanisms of action across various disease models, including cancer and inflammatory conditions. Through a detailed examination of its impact on key signaling pathways, supported by quantitative data and experimental methodologies, this guide serves as a comprehensive resource for advancing the scientific understanding and therapeutic application of this compound and its analogues.

Core Therapeutic Areas and Molecular Mechanisms

Kushenol compounds, including variants such as Kushenol A, C, F, I, and Z, have demonstrated significant bioactivity, primarily centered around the modulation of critical cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis. The following sections detail the specific molecular targets and mechanisms of action identified for these compounds.

Anti-Cancer Activity

Several Kushenol variants exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. The primary signaling pathway implicated in this activity is the PI3K/AKT/mTOR pathway , a critical regulator of cell growth, survival, and metabolism that is often dysregulated in cancer.

Kushenol A has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1][2] Treatment with Kushenol A leads to a reduction in the phosphorylation of key downstream effectors, AKT and mTOR, thereby arresting the cell cycle and inducing apoptosis.[1][2]

Kushenol Z induces apoptosis in non-small-cell lung cancer (NSCLC) cells through a dual mechanism involving the inhibition of phosphodiesterase (PDE) and the subsequent modulation of the Akt/mTOR pathway.[3][4] By inhibiting PDE, Kushenol Z leads to an accumulation of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and ultimately inhibits mTORC1 signaling.[3] Concurrently, it attenuates the phosphorylation of Akt, further contributing to the suppression of the mTOR pathway.[3][4]

Quantitative Data on Anti-Cancer Effects

| Compound | Cell Line | Effect | Concentration | Citation |

| Kushenol A | Breast Cancer Cells (BT474, MCF-7, MDA-MB-231) | Suppression of proliferation | 4-32 μM | [1] |

| Kushenol A | Breast Cancer Cells | G0/G1 phase cell cycle arrest | 4, 8, and 16 μM | [1] |

| Kushenol Z | NSCLC Cells (A549, NCI-H226) | Cytotoxicity | Dose-dependent | [3][4] |

Signaling Pathway: Kushenol A in Breast Cancer

Caption: Kushenol A inhibits the PI3K/AKT/mTOR pathway in breast cancer.

Signaling Pathway: Kushenol Z in NSCLC

Caption: Kushenol Z induces apoptosis in NSCLC via PDE and Akt/mTOR inhibition.

Anti-Inflammatory and Anti-Oxidative Stress Activity

Kushenol variants have demonstrated significant potential in mitigating inflammation and oxidative stress through the modulation of several key signaling pathways.

Kushenol C exhibits anti-inflammatory and anti-oxidative stress properties by targeting multiple pathways. In lipopolysaccharide (LPS)-stimulated macrophages, it suppresses the production of pro-inflammatory mediators by inhibiting the activation of STAT1, STAT6, and NF-κB .[5][6][7] Furthermore, Kushenol C upregulates the expression of heme oxygenase-1 (HO-1) through the activation of Nrf2 .[5][6][8] In human keratinocytes, it protects against oxidative stress-induced cell death by activating the PI3K/Akt/Nrf2 signaling pathway , leading to the upregulation of endogenous antioxidant enzymes.[5][6]

Kushenol F demonstrates anti-inflammatory effects in atopic dermatitis models by inhibiting the production of thymic stromal lymphopoietin (TSLP), a key cytokine in allergic inflammation.[9] This is achieved through the inhibition of the NF-κB and IKK signaling pathways .[9] It also reduces the levels of pro-inflammatory cytokines such as IL-1β and IL-6.[9] In psoriasis models, Kushenol F was found to regulate sphingolipid and linoleic acid metabolism.[10]

Kushenol I has shown therapeutic potential in ulcerative colitis by preserving the intestinal barrier and modulating the gut microbiota.[11] Its mechanism of action involves the regulation of the PI3K/AKT/FOXO1 and TLR4/NF-κB/NLRP3 signaling pathways, leading to a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[11]

Quantitative Data on Anti-Inflammatory Effects

| Compound | Model | Effect | Key Mediators | Citation |

| Kushenol C | LPS-stimulated RAW264.7 macrophages | Suppression of NO, PGE2, IL-6, IL-1β, MCP-1, IFN-β | STAT1, STAT6, NF-κB | [5][6][7] |

| Kushenol F | Atopic Dermatitis Mouse Model | Reduction of TSLP, histamine, IgE, IgG2a | NF-κB, IKK | [9] |

| Kushenol I | DSS-induced Ulcerative Colitis in mice | Reduction of IL-1β, IL-6, IL-17, TNF-α; Increase of IL-10 | PI3K/AKT/FOXO1, TLR4/NF-κB/NLRP3 | [11] |

Signaling Pathway: Kushenol C in Inflammation and Oxidative Stress

Caption: Kushenol C's dual action on inflammation and oxidative stress pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research to elucidate the therapeutic targets of Kushenol compounds.

Cell Viability and Proliferation Assays

-

MTT/CCK-8 Assay: To assess the cytotoxic and anti-proliferative effects of Kushenol compounds.

-

Seed cells (e.g., A549, NCI-H226, BT474, MCF-7) in 96-well plates.[1][3]

-

Treat cells with various concentrations of the Kushenol compound for specified durations (e.g., 24, 48 hours).[1][3]

-

Add MTT or CCK-8 reagent to each well and incubate.[3]

-

Measure the absorbance at a specific wavelength (e.g., 450 nm for CCK-8) to determine cell viability.[3]

-

-

Colony Formation Assay: To evaluate the long-term proliferative capacity of cancer cells.

-

Treat cells with the Kushenol compound for a defined period.

-

Plate a low density of cells in fresh media and allow them to grow for 10-14 days.

-

Fix and stain the resulting colonies (e.g., with crystal violet).

-

Count the number of colonies to assess the impact on clonogenic survival.

-

Apoptosis Assays

-

Flow Cytometry with Annexin V/PI Staining: To quantify the percentage of apoptotic and necrotic cells.

-

Treat cells with the Kushenol compound.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

-

Hoechst 33258 Staining: To visualize nuclear morphology changes characteristic of apoptosis.[3]

Western Blot Analysis

To determine the expression and phosphorylation status of target proteins in signaling pathways.

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[5]

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.[1][3][11]

-

Wash and incubate with HRP-conjugated secondary antibodies.[11]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.[11]

Experimental Workflow: Western Blot for Signaling Pathway Analysis

Caption: A typical workflow for analyzing protein expression via Western Blot.

In Vivo Animal Models

-

Xenograft Mouse Model (for cancer):

-

Subcutaneously inject cancer cells into immunodeficient mice (e.g., BALB/c nude mice).[1]

-

Once tumors reach a certain size, administer the Kushenol compound (e.g., by gavage) daily or on a set schedule.[1]

-

Monitor tumor size and body weight regularly.[1]

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[1]

-

-

Disease Induction Models (for inflammation):

-

Induce the disease state, for example, atopic dermatitis using DFE/DNCB or ulcerative colitis using DSS.[9][11]

-

Treat the animals with the Kushenol compound.

-

Assess disease severity through clinical scores, histological analysis of affected tissues, and measurement of inflammatory markers in serum or tissue homogenates.[9][10][11]

-

This guide provides a foundational understanding of the therapeutic targets of this compound and its related compounds. The presented data and methodologies offer a framework for researchers to design further investigations into the promising pharmacological properties of this class of natural products.

References

- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens [mdpi.com]

- 6. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic Profiling for Unveiling Mechanisms of Kushenol F against Imiquimod-Induced Psoriasis with UHPLC/MS Analysis [mdpi.com]

- 11. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Kushenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenols, a series of prenylated flavonoids predominantly isolated from the roots of Sophora flavescens (Ku Shen), have garnered significant attention for their diverse pharmacological activities.[1] While the specific compound "Kushenol W" is not prominently documented in scientific literature, the Kushenol family, including Kushenols A, C, F, I, O, and Z, exhibits a remarkable range of immunomodulatory and anti-inflammatory properties.[2][3][4][5][6] This technical guide provides a comprehensive overview of the known immunomodulatory roles of these Kushenol compounds, focusing on their effects on immune cells, cytokine production, and the underlying signaling pathways. The data presented herein are collated from various in vitro and in vivo studies, offering a valuable resource for researchers and professionals in the field of immunology and drug discovery.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory activity of various Kushenol compounds has been quantified in several studies. The following tables summarize the key findings, providing a comparative look at their effects on different immunological parameters.

Table 1: Effect of Kushenol C on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Mediator | Concentration of Kushenol C (µM) | Inhibition/Reduction (%) | Reference |

| Nitric Oxide (NO) | 50 | Significant dose-dependent decrease | [7][8] |

| 100 | Significant dose-dependent decrease | [7][8] | |

| Prostaglandin E2 (PGE2) | 50 | Dose-dependent decrease | [7][9] |

| 100 | Dose-dependent decrease | [7][9] | |

| Interleukin-6 (IL-6) | 50 | Dose-dependent decrease | [7][8] |

| 100 | Dose-dependent decrease | [7][8] | |

| Interleukin-1β (IL-1β) | 50 | Dose-dependent decrease | [7][9] |

| 100 | Dose-dependent decrease | [7][9] | |

| Monocyte Chemoattractant Protein-1 (MCP-1) | 50 | Dose-dependent decrease | [7][8] |

| 100 | Dose-dependent decrease | [7][8] | |

| Interferon-β (IFN-β) | 50 | Dose-dependent decrease | [7][8] |

| 100 | Dose-dependent decrease | [7][8] |

Table 2: Effect of Kushenol F on Atopic Dermatitis (AD) and Psoriasis-like Models

| Parameter | Model | Treatment | Effect | Reference |

| Thymic Stromal Lymphopoietin (TSLP) | DFE/DNCB-induced AD mice | Kushenol F | Decreased protein and mRNA expression | [3][10] |

| Tumor Necrosis Factor-α (TNF-α) | DFE/DNCB-induced AD mice | Kushenol F | Significantly reduced mRNA expression | [3] |

| Interleukin-4 (IL-4) | DFE/DNCB-induced AD mice | Kushenol F | Significantly reduced mRNA expression | [3] |

| Serum Histamine, IgE, IgG2a | DFE/DNCB-induced AD mice | Kushenol F | Significantly lower concentrations | [3] |

| Interleukin-1β (IL-1β) | Imiquimod-induced psoriasis-like mice | Kushenol F | Reduced levels | [11] |

| Interleukin-6 (IL-6) | Imiquimod-induced psoriasis-like mice | Kushenol F | Reduced levels | [11] |

| Interleukin-8 (IL-8) | Imiquimod-induced psoriasis-like mice | Kushenol F | Reduced levels | [11] |

| Interleukin-17A (IL-17A) | Imiquimod-induced psoriasis-like mice | Kushenol F | Reduced levels | [11] |

| Interleukin-22 (IL-22) | Imiquimod-induced psoriasis-like mice | Kushenol F | Reduced levels | [11] |

| Interleukin-23 (IL-23) | Imiquimod-induced psoriasis-like mice | Kushenol F | Reduced levels | [11] |

| Tumor Necrosis Factor-α (TNF-α) | Imiquimod-induced psoriasis-like mice | Kushenol F | Reduced levels | [11] |

| Interleukin-10 (IL-10) | Imiquimod-induced psoriasis-like mice | Kushenol F | Increased content | [11] |

Table 3: Effect of Kushenol I on Cytokines in a Mouse Model of Ulcerative Colitis

| Cytokine | Treatment | Effect | Reference |

| Interleukin-1β (IL-1β) | Kushenol I | Suppressed transcription and secretion | [4] |

| Interleukin-6 (IL-6) | Kushenol I | Suppressed transcription and secretion | [4] |

| Interleukin-17 (IL-17) | Kushenol I | Suppressed transcription and secretion | [4] |

| Tumor Necrosis Factor-α (TNF-α) | Kushenol I | Suppressed transcription and secretion | [4] |

| Interleukin-10 (IL-10) | Kushenol I | Increased transcription and secretion | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the immunomodulatory effects of Kushenol compounds.

In Vitro Anti-inflammatory Activity in Macrophages

-

Cell Line: RAW264.7 murine macrophage cell line.[7]

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[7]

-

Treatment: Cells are pre-treated with various concentrations of Kushenol compounds (e.g., 50 or 100 µM of Kushenol C) for a specified time (e.g., 1 hour) before LPS stimulation.[7]

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment and stimulation.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.[7]

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α, IL-1β) in the cell culture supernatant or serum samples.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Block non-specific binding sites.

-

Add cell culture supernatants or standards to the wells and incubate.

-

Wash the plate to remove unbound substances.

-

Add a biotin-conjugated detection antibody specific for the target cytokine and incubate.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate to develop color.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm.

-

Calculate the cytokine concentration based on a standard curve.[12]

-

Western Blot Analysis for Signaling Proteins

-

Principle: Detects the expression and phosphorylation status of specific proteins in cell lysates to elucidate signaling pathways.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., p-NF-κB, p-STAT1, Nrf2).

-

Wash the membrane.

-

Incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

-

Signaling Pathways and Mechanisms of Action

Kushenol compounds exert their immunomodulatory effects by targeting several key inflammatory and antioxidant signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Several Kushenol compounds, including Kushenol C and F, have been shown to inhibit the activation of the NF-κB pathway.[2][3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Testing of immunomodulatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Kushenol compounds

An In-depth Technical Guide to the Pharmacological Profile of Kushenol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol compounds are a class of prenylated flavonoids predominantly isolated from the roots of Sophora flavescens, a plant long used in traditional Chinese medicine.[1][2] Modern phytochemical and pharmacological research has identified numerous Kushenol variants, each exhibiting a unique and potent bioactivity profile. These compounds have garnered significant attention within the scientific community for their therapeutic potential across a spectrum of diseases, including cancer, inflammatory disorders, and skin conditions.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of key Kushenol compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Core Pharmacological Activities

Kushenol compounds demonstrate a wide range of pharmacological effects, primarily centered around anti-tumor, anti-inflammatory, antioxidant, and enzyme-inhibitory activities. The specific substitutions on the flavonoid backbone significantly influence the biological targets and potency of each derivative.

Anti-Tumor Activity

Several Kushenol compounds have shown significant cytotoxic and anti-proliferative effects against various cancer cell lines. The primary mechanisms involve the modulation of critical signaling pathways that govern cell growth, proliferation, and apoptosis.

-

Kushenol A: Exhibits potent anti-proliferative activity in breast cancer cells by inducing G0/G1 phase cell cycle arrest and apoptosis.[5] Its mechanism is linked to the dose-dependent suppression of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell survival and growth.[5]

-

Kushenol Z: A novel flavonoid from Sophora flavescens, Kushenol Z, induces apoptosis in non-small-cell lung cancer (NSCLC) cells.[6][7] It uniquely targets the mTOR pathway through a dual-inhibition mechanism: it inhibits cAMP-phosphodiesterase (PDE), leading to cAMP accumulation and PKA activation, and it attenuates the phosphorylation of Akt and PRAS40.[6][7]

-

Other Kushenols: Kushenol A and Sophoraflavanone G (a related compound) also demonstrate potent cytotoxicity against NSCLC cells.[6]

Anti-Inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of many diseases. Kushenol compounds have been shown to modulate multiple inflammatory pathways, making them promising candidates for treating inflammatory conditions.

-

Kushenol C: Demonstrates significant anti-inflammatory and anti-oxidative stress effects. In lipopolysaccharide (LPS)-stimulated macrophages, it dose-dependently suppresses the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various interleukins (IL-6, IL-1β).[8] This is achieved by inhibiting the activation of key transcription factors like STAT1, STAT6, and NF-κB.[8] Concurrently, it upregulates the Nrf2/HO-1 antioxidant pathway.[8]

-

Kushenol I: Shows therapeutic potential for ulcerative colitis (UC). It works by preserving the intestinal mucosal barrier, reducing inflammation and oxidative stress, and modulating the gut microbiota.[9] Mechanistically, it inhibits the PI3K/AKT, p38 MAPK, and TLR4/NLRP3 signaling pathways, leading to a decrease in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and an increase in the anti-inflammatory cytokine IL-10.[9]

-

Kushenol F: Is effective in mitigating atopic dermatitis (AD) and psoriasis-like skin inflammation.[10][11] It reduces itching and skin lesions by inhibiting the production of thymic stromal lymphopoietin (TSLP), a key initiator of allergic inflammation.[11] It also decreases the infiltration of eosinophils and mast cells and reduces serum levels of histamine and IgE.[11] Its action involves the downregulation of the NF-κB pathway.[11]

Enzyme Inhibition

Kushenol compounds have been identified as potent inhibitors of several enzymes, highlighting their potential for applications in dermatology and pharmacology.

-

Kushenol A: Is a non-competitive inhibitor of tyrosinase, the key enzyme in melanin biosynthesis, suggesting its potential as a skin-whitening agent.[12][13] It also inhibits α-glucosidase and β-amylase.[12]

-

Kushenol X: Acts as a potent inhibitor of β-glucuronidase and human carboxylesterase 2 (hCE2), enzymes involved in drug metabolism and the processing of endogenous compounds.[14]

Quantitative Data Summary

The following tables summarize the key quantitative data for the pharmacological activities of various Kushenol compounds.

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | Inhibition Type | IC50 Value | Ki Value | Reference |

|---|---|---|---|---|---|

| Kushenol A | Tyrosinase | Non-competitive | 1.1 µM | 0.4 µM | [12][13] |

| α-Glucosidase | - | 45 µM | 6.8 µM | [12] | |

| Kushenol C | Tyrosinase | - | 24.1 ± 2.3 µM | - | [13] |

| Kushenol X | β-Glucuronidase | - | 2.07 µM | - | [14] |

| | hCE2 | - | 3.05 µM | - |[14] |

Table 2: Antioxidant Activity

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| Kushenol A | ABTS Radical Scavenging | 9.7 ± 0.1 µM | [13] |

| Kushenol C | ABTS Radical Scavenging | 4.9 ± 0.3 µM |[13] |

Signaling Pathways and Mechanisms of Action

The biological effects of Kushenol compounds are mediated through their interaction with complex cellular signaling networks. The diagrams below illustrate the key pathways modulated by different Kushenols.

Caption: Kushenol A inhibits the PI3K/AKT/mTOR pathway in breast cancer cells.

Caption: Kushenol C exerts anti-inflammatory and antioxidant effects.

Caption: Kushenol Z induces apoptosis in NSCLC via dual mTOR pathway inhibition.

Experimental Protocols

The pharmacological activities described in this guide were determined using a range of standard and advanced cellular and molecular biology techniques.

Anti-Proliferation and Cytotoxicity Assays

-

Cell Counting Kit-8 (CCK-8) Assay: Used to assess cell viability and proliferation. Breast cancer cells (1 x 10⁴ cells/well) were seeded in 96-well plates and treated with various concentrations of Kushenol A for 24, 48, and 72 hours. CCK-8 solution was added, and absorbance was measured at 490 nm to calculate cell proliferation and IC50 values.[5]

-

Colony Formation Assay: To evaluate long-term proliferative capacity. Breast cancer cells (300 cells/well) were seeded in 6-well plates and incubated with Kushenol A for 10 days. Colonies were fixed, stained with crystal violet, and counted.[5]

-

MTT Assay: Used to determine the cytotoxicity of Kushenol Z in NSCLC cell lines (A549 and NCI-H226).[6]

Caption: General workflow for evaluating the anti-tumor activity of Kushenols.

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry: Breast cancer cells treated with Kushenol A for 48 hours were harvested and stained with Annexin V-FITC and Propidium Iodide (PI) to quantify apoptosis. For cell cycle analysis, cells were fixed in ethanol, stained with PI, and analyzed to determine the distribution of cells in G0/G1, S, and G2/M phases.[5]

Western Blotting

-